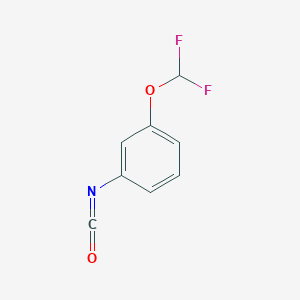

1-(Difluoromethoxy)-3-isocyanatobenzene

Description

The exact mass of the compound 1-(Difluoromethoxy)-3-isocyanatobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Difluoromethoxy)-3-isocyanatobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethoxy)-3-isocyanatobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-2-6(4-7)11-5-12/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNRANVVUWBYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585486 | |

| Record name | 1-(Difluoromethoxy)-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39139-35-0 | |

| Record name | 1-(Difluoromethoxy)-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethoxy)-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Reactivity of the isocyanate group in 1-(Difluoromethoxy)-3-isocyanatobenzene

Technical Guide: Reactivity & Application of 1-(Difluoromethoxy)-3-isocyanatobenzene

Executive Summary

1-(Difluoromethoxy)-3-isocyanatobenzene (CAS: 39139-35-0), also known as 3-(Difluoromethoxy)phenyl isocyanate, represents a high-value electrophilic building block in modern medicinal chemistry. Its utility lies in the unique electronic and physicochemical properties of the difluoromethoxy (-OCHF

This guide provides a mechanistic analysis of its reactivity, validated synthetic protocols for urea/carbamate formation, and strategic applications in drug design.

Part 1: Molecular Architecture & Electronic Profile

To master the reactivity of this molecule, one must understand the electronic communication between the substituent at position 1 and the isocyanate at position 3.

The Difluoromethoxy Effect

The -OCHF

-

Inductive Effect (-I): The fluorine atoms create a strong inductive withdrawal (

). This pulls electron density away from the aromatic ring.[2] -

Resonance Effect (+R): The oxygen atom can donate electron density, but the strong electron-withdrawing nature of the CF

group significantly dampens this ability compared to a methoxy group. -

Net Result: The group is overall electron-withdrawing.

Impact on Isocyanate Reactivity

The isocyanate carbon is inherently electrophilic. In 1-(Difluoromethoxy)-3-isocyanatobenzene, the meta-positioned electron-withdrawing group decreases the electron density of the aromatic ring.

-

Consequence: The isocyanate carbon becomes more electrophilic (hotter) than in unsubstituted phenyl isocyanate.

-

Reactivity Implication: Nucleophilic attack by amines will be rapid, often requiring no catalyst. Attack by weaker nucleophiles (alcohols, water) will occur faster than with electron-rich analogs (e.g., 3-methoxyphenyl isocyanate), necessitating strict anhydrous handling.

Table 1: Comparative Electronic & Physicochemical Properties

| Substituent | Hammett | LogP Contribution | H-Bond Donor? | Metabolic Stability | Isocyanate Reactivity |

| -OMe | -0.27 (Donating) | Low | No | Low (Demethylation) | Low |

| -OCHF | 0.18 (Withdrawing) | Moderate | Yes (Weak) | High | High |

| -OCF | 0.35 (Strong Withdrawing) | High | No | High | Very High |

Part 2: Nucleophilic Addition Pathways

The core utility of this molecule is the formation of stable urea and carbamate linkages. The following diagram illustrates the mechanistic pathways governed by the electrophilicity of the central carbon.

Figure 1: Competitive reaction pathways. Note the high susceptibility to hydrolysis due to the activated isocyanate carbon.

Part 3: Experimental Protocols

These protocols are designed to mitigate the moisture sensitivity of the reagent while maximizing yield.

Protocol A: Synthesis of Ureas (High-Throughput Compatible)

Use Case: Generating library compounds for SAR (Structure-Activity Relationship) studies.

Reagents:

-

1-(Difluoromethoxy)-3-isocyanatobenzene (1.0 equiv)

-

Primary/Secondary Amine (1.05 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen (

). -

Solvation: Dissolve the amine (1.05 equiv) in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add the isocyanate (1.0 equiv) dropwise. Note: The reaction is exothermic. Cooling prevents side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS. The isocyanate peak (IR ~2270 cm

) should disappear. -

Workup:

-

If precipitate forms: Filter the solid urea and wash with cold DCM/Hexane.

-

If soluble: Scavenge excess amine with polymer-supported isocyanate resin or perform an acidic wash (1N HCl), then dry over MgSO

.

-

Protocol B: Synthesis of Carbamates (Urethanes)

Use Case: Creating prodrugs or protected intermediates.

Reagents:

-

1-(Difluoromethoxy)-3-isocyanatobenzene (1.0 equiv)

-

Alcohol (R-OH) (1.1 equiv)

-

Catalyst: Dibutyltin dilaurate (DBTDL) (1 mol%) or Triethylamine (TEA)

-

Solvent: Toluene or THF (Anhydrous)

Step-by-Step:

-

Setup: Charge a flask with the alcohol and solvent under inert atmosphere.

-

Activation: Add the catalyst (DBTDL is preferred for sterically hindered alcohols).

-

Addition: Add the isocyanate.

-

Heating: Heat to 60°C–80°C for 6–12 hours. Causality: The -OCHF

group activates the isocyanate, but alcohols are weak nucleophiles; thermal energy is required to overcome the activation energy barrier. -

Purification: Concentrate in vacuo. Purify via silica gel chromatography (Flash).

Part 4: Applications in Medicinal Chemistry

The 1-(Difluoromethoxy)-3-isocyanatobenzene scaffold is not a random choice; it is a strategic bioisostere.

Metabolic Stability (The "Metabolic Block")

Methoxy (-OMe) groups on aromatic rings are primary targets for Cytochrome P450 enzymes (O-demethylation), leading to rapid clearance.

-

Solution: Replacing -OMe with -OCHF

blocks this metabolic soft spot. The C-F bond is shorter and stronger, resisting enzymatic oxidation.[1]

Lipophilicity Modulation

Drug candidates often fail due to poor membrane permeability (LogP too low) or solubility issues (LogP too high).

-

The OCHF

Advantage: It increases lipophilicity (

Hydrogen Bond Donor Capability

Unlike the -OCF

Figure 2: Strategic workflow for utilizing the scaffold in Lead Optimization.

Part 5: Safety & Handling

Hazard Class: Highly Reactive Electrophile / Sensitizer.

-

Respiratory Sensitization: Like all isocyanates, this compound is a potent respiratory sensitizer. Inhalation of vapors or aerosols can cause asthma-like symptoms.[3] Engineering Control: Always handle in a functioning fume hood.

-

Moisture Sensitivity: Upon contact with water, it releases CO

and the corresponding aniline (3-(difluoromethoxy)aniline). Pressure buildup in sealed vessels is a risk if moisture enters. -

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

References

-

PubChem. 1-(Difluoromethoxy)-3-isocyanatobenzene - Compound Summary.[3][4] National Library of Medicine. Available at: [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024).[5] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

- Zafrani, Y., et al. (2017). Difluoromethoxy- and Trifluoromethoxy-Groups: A Comparative Study. Chemistry - A European Journal. (Contextual citation regarding physicochemical comparison of OCHF2 vs OCF3).

-

Organic Syntheses. General Procedures for Urea Synthesis from Isocyanates. (Standard Protocol Validation). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-Isocyanato-3-(trifluoromethoxy)benzene | C8H4F3NO2 | CID 20067555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Difluoromethoxy)-1-isocyanato-3-methylbenzene | C9H7F2NO2 | CID 165751403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

The Difluoromethoxy Group: A Strategic Lever in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Bioisosteres

The strategic incorporation of fluorine into drug candidates has become a central tenet of modern medicinal chemistry, offering a powerful means to modulate a molecule's physicochemical and pharmacokinetic profile.[1] While the trifluoromethyl group (-CF3) is a well-established and frequently utilized moiety, its close relative, the difluoromethoxy group (-OCF₂H), has emerged as a substituent of nuanced versatility and increasing importance.[2][3] This guide provides a comprehensive technical overview of the -OCF₂H group, moving beyond a simple catalog of its properties to a deeper analysis of its strategic application in drug design, supported by field-proven insights and detailed methodologies.

Unveiling the Physicochemical Nuances of the Difluoromethoxy Group

The strategic value of the difluoromethoxy group lies in its unique blend of electronic, steric, and conformational properties, which often position it as a more subtle modulator than its perfluorinated counterpart.

Lipophilicity: A Tale of Two Faces

The -OCF₂H group is generally considered a lipophilic substituent, though its impact is more moderate than that of the trifluoromethoxy group.[2] This intermediate lipophilicity provides a critical tool for fine-tuning a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The Hansch hydrophobicity parameter (π) illustrates this graded effect.

| Substituent | Hansch Hydrophobicity Parameter (π) |

| Methoxy (-OCH₃) | -0.02 |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 |

| Trifluoromethoxy (-OCF₃) | +1.04[4][5] |

| Table 1: Comparative lipophilicity of common alkoxy and fluoroalkoxy groups. |

A key feature of the -OCF₂H group is its "dynamic lipophilicity," stemming from a low rotational energy barrier. This conformational flexibility allows the group to adapt to its microenvironment, which can be advantageous for navigating the complex dielectric landscape of biological systems, from plasma to the active site of a target protein.[2]

Electronic Effects and pKa Modulation: The Inductive Pull

The two fluorine atoms in the difluoromethoxy group exert a significant electron-withdrawing inductive effect, which can profoundly influence the acidity or basicity (pKa) of nearby functional groups.[6] This is a critical consideration for optimizing a drug's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and target engagement.

For instance, substituting a methoxy group on a phenol with a difluoromethoxy group is expected to decrease the pKa of the phenolic hydroxyl group, making it more acidic. The electron-donating resonance effect of the methoxy group in 4-methoxyphenol increases its pKa to ~10.2, making it less acidic than phenol (pKa ~9.95).[2][5][7][8] Conversely, the strong inductive effect of the -OCF₂H group would lower the pKa, enhancing the acidity. This modulation can be crucial for establishing or strengthening interactions with a biological target.

| Compound | Approximate pKa | Comment |

| 4-Methoxyphenol | 10.21[2][5] | Methoxy group is electron-donating by resonance. |

| 4-Difluoromethoxyphenol | < 9.95 (Predicted) | Difluoromethoxy group is electron-withdrawing. |

Table 2: Predicted effect of the difluoromethoxy group on the pKa of phenol.

A Unique Hydrogen Bonding Capability

Perhaps the most compelling feature of the difluoromethoxy group is its ability to act as a weak hydrogen bond donor.[2] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions—a characteristic absent in both methoxy and trifluoromethoxy groups. This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, with the significant advantage of improved metabolic stability.

Enhancing Metabolic Stability: A Shield Against Biotransformation

A primary driver for the incorporation of the difluoromethoxy group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to oxidative metabolism, particularly in comparison to the metabolically labile methoxy group, which is susceptible to O-demethylation by cytochrome P450 enzymes.[2] Blocking this common metabolic pathway can lead to a longer plasma half-life, reduced clearance, and improved bioavailability.

In Vitro Assessment of Metabolic Stability: A Practical Protocol

The metabolic stability of a compound is routinely assessed using an in vitro liver microsomal stability assay. This assay measures the rate of disappearance of the parent compound over time in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.[9]

Experimental Protocol: Human Liver Microsomal Stability Assay

-

Materials:

-

Test compound and positive controls (e.g., a high-clearance and a low-clearance compound).

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (100 mM, pH 7.4).

-

Acetonitrile or methanol (for reaction termination), containing an internal standard for LC-MS/MS analysis.

-

-

Procedure:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Dilute the test compound to the final incubation concentration (typically 1 µM) in phosphate buffer.

-

Prepare the incubation mixture by adding the test compound solution to a pre-warmed (37°C) suspension of HLMs (e.g., 0.5 mg/mL) in phosphate buffer.[10]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[10]

-

Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.[11]

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression line is the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

-

| Analog Pair | Typical In Vitro Half-life (t½) in HLMs | Causality |

| Methoxy-substituted lead | Short (e.g., < 15 min) | Susceptible to rapid O-demethylation by CYP enzymes. |

| Difluoromethoxy-substituted lead | Significantly longer (e.g., > 60 min) | C-F bonds are resistant to oxidative cleavage, blocking the primary metabolic pathway. |

Table 3: Representative comparison of metabolic stability between methoxy and difluoromethoxy analogs.

Synthesis of Aryl Difluoromethyl Ethers: Practical Methodologies

The increasing utility of the -OCF₂H group has spurred the development of robust synthetic methods for its introduction. O-difluoromethylation of phenols is a common and effective strategy.[12]

Detailed Protocol: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This protocol details a common method for the synthesis of aryl difluoromethyl ethers from the corresponding phenols.

Reaction Scheme: Ar-OH + ClCF₂CO₂Na → Ar-OCF₂H

Mechanism Overview: The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene (:CF₂).[13] The phenoxide, formed in situ under basic conditions, acts as a nucleophile, trapping the electrophilic difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether.[13]

Caption: Mechanism of O-difluoromethylation of phenols.

Step-by-Step Procedure:

-

Reaction Setup: To a stirred solution of the phenol (1.0 eq) in a suitable solvent (e.g., DMF/water 4:1) in a pressure-tolerant vial, add a base such as potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 - 2.0 eq).

-

Reaction Conditions: Seal the vial and heat the mixture to 100-120°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Case Studies in Drug Discovery: The -OCF₂H Group in Action

The successful application of the difluoromethoxy group in FDA-approved drugs underscores its value in addressing specific challenges in drug design.

Pantoprazole: Enhancing Chemical Stability

Pantoprazole (Protonix®) is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability, particularly in the acidic environment of the stomach's parietal cells where it is converted to its active form.[14] The electron-withdrawing nature of the -OCF₂H group contributes to the stability of the prodrug before its activation.[14] In contrast to the methoxy group in omeprazole, the difluoromethoxy group in pantoprazole imparts a unique electronic character that influences its reactivity and degradation profile.[14]

Roflumilast: Improving Potency and Metabolic Stability

Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[15][16] The difluoromethoxy group in roflumilast is a key contributor to its potency and metabolic stability.[15][16] SAR studies during the development of roflumilast likely revealed that substitution at this position was critical for optimal interaction with the PDE4 active site. The choice of the -OCF₂H group over a simple methoxy group would have been driven by the need to block metabolic O-demethylation, thereby ensuring a longer duration of action and a more favorable pharmacokinetic profile.[13]

Caption: Roflumilast signaling pathway.

Strategic Workflow for Evaluating a Difluoromethoxy Analog

The decision to incorporate a difluoromethoxy group should be a data-driven process within a lead optimization campaign. The following workflow illustrates the key decision points and experimental evaluations.

Caption: Workflow for evaluating a difluoromethoxy analog.

This iterative process of design, synthesis, and testing is fundamental to successful lead optimization.[6][17] By systematically evaluating the impact of the -OCF₂H group on key drug-like properties, medicinal chemists can make informed decisions to advance compounds with a higher probability of success.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By replacing metabolically labile groups, the -OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development. As synthetic methodologies for its introduction continue to improve, the strategic use of the difluoromethoxy group is expected to play an increasingly significant role in the design of future therapeutics.

References

-

Filo. (2025, October 31). will pka of 4-methoxyphenol be greater or smaller than the pka of phenol. Retrieved from [Link]

-

Graphviz. (2022, October 2). dot. Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

-

Graphviz. (n.d.). User Guide. Retrieved from [Link]

-

Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Retrieved from [Link]

- Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7216-7243. doi:10.1039/D1CS00360G

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ACS Omega. (n.d.). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

-

PubChem. (n.d.). Roflumilast. Retrieved from [Link]

- Chan, H. F., Zhang, Y., & Chan, C. K. (2019). Roflumilast Powders for Chronic Obstructive Pulmonary Disease: Formulation Design and the Influence of Device, Inhalation Flow Rate, and Storage Relative Humidity on Aerosolization. Pharmaceutics, 11(10), 543. doi:10.3390/pharmaceutics11100543

-

Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]

- Wang, X., He, B., Smith, J., Zhang, H. J., & Li, Q. (2020). Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. Drug Metabolism and Disposition, 48(3), 205–214. doi:10.1124/dmd.119.089235

-

MDPI. (n.d.). Metabolic Difference of CZ48 in Human and Mouse Liver Microsomes. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. doi:10.1039/D1CS00360G

-

Pearson+. (n.d.). Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe.... Retrieved from [Link]

-

PharmaCompass. (n.d.). Roflumilast. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Retrieved from [Link]

-

Fiveable. (n.d.). Lead discovery and optimization. Retrieved from [Link]

-

PubMed. (2019). Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase I metabolic stability of selected analogues in mouse liver microsomes. Retrieved from [Link]

- Sibi, M. P., & Théret-Betti, I. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(23), 5582. doi:10.3390/molecules25235582

-

Quora. (2017, July 23). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Letters Journal. Retrieved from [Link]

Sources

- 1. sketchviz.com [sketchviz.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. old.sk.ru [old.sk.ru]

- 5. chemistryindailylife.quora.com [chemistryindailylife.quora.com]

- 6. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 7. will pka of 4-methoxyphenol be greater or smaller than the pka of phenol.. [askfilo.com]

- 8. echemi.com [echemi.com]

- 9. youtube.com [youtube.com]

- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roflumilast Powders for Chronic Obstructive Pulmonary Disease: Formulation Design and the Influence of Device, Inhalation Flow Rate, and Storage Relative Humidity on Aerosolization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CAS 162401-32-3: Roflumilast | CymitQuimica [cymitquimica.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. fiveable.me [fiveable.me]

Technical Procurement & Handling Guide: 1-(Difluoromethoxy)-3-isocyanatobenzene

Executive Summary

This technical guide addresses the sourcing, quality control, and synthetic application of 1-(Difluoromethoxy)-3-isocyanatobenzene (also known as 3-(Difluoromethoxy)phenyl isocyanate).[1] Targeted at medicinal chemists and process engineers, this document moves beyond simple catalog listings to provide a self-validating framework for procuring and utilizing this fluorinated building block.[1]

The presence of the difluoromethoxy (-OCHF₂) group offers a strategic advantage in drug design, acting as a lipophilic bioisostere for methoxy or chloro groups, often improving metabolic stability and membrane permeability. However, the high reactivity of the isocyanate (-N=C=O) moiety requires rigorous moisture control and specific titration protocols to ensure stoichiometry in downstream coupling.

Part 1: Chemical Intelligence & Strategic Value

Before procurement, verify the chemical identity to prevent regioisomer confusion (e.g., para- vs. meta- substitution).

| Feature | Specification |

| Chemical Name | 1-(Difluoromethoxy)-3-isocyanatobenzene |

| Synonyms | 3-(Difluoromethoxy)phenyl isocyanate; 3-Difluoromethoxyphenyl isocyanate |

| CAS Registry | 59015-06-4 (Primary); Note: Databases occasionally reference 39139-35-0.[1] Always verify by structure. |

| Molecular Formula | C₈H₅F₂NO₂ |

| Molecular Weight | 185.13 g/mol |

| SMILES | FC(F)Oc1cccc(N=C=O)c1 |

| Key Property | Lipophilic H-Bond Modulation : The -OCHF₂ group acts as a weak hydrogen bond donor, unlike -OCH₃, influencing receptor binding kinetics.[1] |

The "Fluorine Effect" in Drug Design

The -OCHF₂ motif is increasingly utilized to modulate LogP and block metabolic hot spots (specifically CYP450 oxidation at the ring position).[1] Unlike the trifluoromethoxy (-OCF₃) group, the difluoro- variant retains a hydrogen atom, allowing for unique intramolecular hydrogen bonding interactions that can lock bioactive conformations.[1]

Part 2: Supply Chain & Availability Analysis

Availability of this compound fluctuates due to the stability of the isocyanate group. It is rarely held in large bulk inventory (kg scale) without a specific order due to shelf-life constraints.[1]

Major Global Suppliers (Verified Presence)

Note: Inventory status changes daily.[1] The following vendors have historically listed this specific CAS.

| Supplier | Grade | Typical Scale | Region | Strategic Note |

| BLD Pharm | 97%+ | mg to kg | Global (CN/USA) | Strong catalog for fluorinated heterocycles.[1] |

| Santa Cruz Biotech (SCBT) | Research | mg to g | USA/EU | Good for small-scale discovery; often provides detailed CoAs.[1] |

| Enamine | Building Block | mg to kg | Ukraine/USA | Excellent for "make-on-demand" if stock is low; high synthetic reliability.[1] |

| Fluorochem | Synthesis | g to kg | UK/EU | Specialist in fluorinated intermediates. |

| Combi-Blocks | 95-98% | g to kg | USA | Often has competitive pricing for mid-scale (10-100g).[1] |

Procurement Decision Logic

Do not rely solely on the label "97% Purity." Isocyanates degrade to ureas upon exposure to atmospheric moisture.[1] Use the following decision tree to validate your supplier.

Figure 1: Procurement and Quality Control Decision Tree. Critical control points are highlighted in yellow.

Part 3: Quality Control (The Self-Validating Protocol)

Relying on NMR alone is insufficient for isocyanates because trace water hydrolysis (urea formation) can be subtle in proton NMR spectra depending on the solvent.[1] Titration is the gold standard.

Protocol: Isocyanate Content Determination (Modified ASTM D2572)

This method quantifies the reactive -NCO groups by reacting with excess amine and back-titrating the unreacted amine.[1]

Reagents:

-

Dibutylamine (DBA) Solution: 2N in dry Toluene (anhydrous).[1]

-

HCl Solution: 1N standard solution.

-

Solvent: Dry Toluene or THF (must be water-free).[1]

-

Indicator: Bromophenol Blue (or potentiometric titration).

Step-by-Step Methodology:

-

Blank Run: Pipette 20 mL of DBA solution into a flask containing 50 mL dry toluene. Titrate with 1N HCl to the endpoint (

).[1] -

Sample Run: Weigh accurately ~1.0 g of 1-(Difluoromethoxy)-3-isocyanatobenzene (

) into a clean, dry flask. -

Dissolution: Dissolve in 50 mL dry toluene.

-

Reaction: Add 20 mL of DBA solution. Stopper and stir for 15 minutes at room temperature. (The isocyanate reacts with DBA to form a urea).[1]

-

Titration: Titrate the excess DBA with 1N HCl to the endpoint (

).[1]

Calculation:

-

Theoretical % NCO for C₈H₅F₂NO₂: The molecular weight is 185.13. The NCO group is 42.02.[1]

[1] -

Acceptance Criteria: Experimental value should be within ±0.5% of theoretical (i.e., >22.2%).

Part 4: Synthetic Utility & Handling[2][3]

Handling Precautions[2][3][4][5][6][7]

-

Moisture Sensitivity: High.[1] Store under Argon at 2-8°C.[1]

-

Toxicity: Potent respiratory sensitizer.[1][2] Use only in a chemical fume hood.[1]

-

Quenching: Clean glassware with a mixture of water/ethanol/ammonia to deactivate residual isocyanates.

Reaction Pathways

The primary utility is the formation of ureas (via amine coupling) and carbamates (via alcohol coupling).[1] The electron-withdrawing nature of the difluoromethoxy group on the meta-position makes the isocyanate carbon more electrophilic than unsubstituted phenyl isocyanate, leading to faster reaction kinetics.

Figure 2: Divergent synthetic pathways.[1] Note that the "Water" pathway leads to the symmetrical urea impurity often found in aged batches.

Experimental Tip: Urea Synthesis

When coupling with amines to form urea derivatives (e.g., for kinase inhibitor scaffolds):

-

Dissolve the amine (1.0 equiv) in dry DCM or THF.[1]

-

Cool to 0°C.

-

Add 1-(Difluoromethoxy)-3-isocyanatobenzene (1.05 equiv) dropwise.[1]

-

Base is usually not required due to the high electrophilicity of this isocyanate. Adding base (TEA/DIPEA) can sometimes promote side reactions or dimerization.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: 3-(Difluoromethoxy)phenyl isocyanate.[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

ASTM International. (2017).[1] ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. Retrieved from [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(Difluoromethoxy)-3-isocyanatobenzene

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethoxy)-3-isocyanatobenzene is a fluorinated aromatic isocyanate, a class of compounds gaining significant traction as versatile building blocks in medicinal chemistry and materials science. The incorporation of the difluoromethoxy (-OCF₂H) group can modulate physicochemical properties such as lipophilicity, metabolic stability, and cell membrane permeability, making it a desirable moiety in drug design.[1] The isocyanate (-NCO) group, a highly reactive electrophile, serves as a critical handle for forming covalent linkages, primarily urethanes and ureas, which are foundational to many polymers and pharmaceutical agents.[2]

However, the very reactivity that makes the isocyanate group useful also renders it inherently unstable, particularly in the presence of nucleophiles. A comprehensive understanding of the solubility and stability of 1-(difluoromethoxy)-3-isocyanatobenzene is therefore not merely academic; it is a prerequisite for its effective handling, storage, and application in any synthetic or formulation workflow. Mismanagement due to a poor grasp of these properties can lead to failed reactions, inconsistent results, and the generation of unknown impurities.

This guide provides a deep dive into the core solubility and stability characteristics of 1-(difluoromethoxy)-3-isocyanatobenzene. It combines theoretical principles with field-proven experimental protocols to empower researchers to confidently and successfully utilize this reactive intermediate.

Core Physicochemical and Structural Properties

To understand the behavior of 1-(difluoromethoxy)-3-isocyanatobenzene, we must first analyze its structural components:

-

Aromatic Ring: The benzene core provides a rigid, hydrophobic scaffold.

-

Isocyanate Group (-N=C=O): This functional group is the molecule's primary reactive center. The carbon atom is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.[3]

-

Difluoromethoxy Group (-OCF₂H): This substituent significantly influences the molecule's electronic properties and lipophilicity. As a potent electron-withdrawing group, it further increases the electrophilicity of the isocyanate carbon, enhancing its reactivity compared to non-fluorinated analogues.[2][4]

These features are summarized in the table below.

Table 1: Physicochemical Properties of 1-(Difluoromethoxy)-3-isocyanatobenzene

| Property | Value | Source |

|---|---|---|

| CAS Number | 39139-35-0 | [5] |

| Molecular Formula | C₈H₅F₂NO₂ | [5] |

| Molecular Weight | 185.13 g/mol | [5] |

| Structure | C1=CC(=CC(=C1)OC(F)F)N=C=O | [5] |

| Predicted XlogP | 4.0 |[5] |

The high predicted XlogP value suggests significant lipophilicity, which is a key determinant of its solubility profile.

Solubility Profile: Theory and Experimental Determination

As of this writing, specific quantitative solubility data for 1-(difluoromethoxy)-3-isocyanatobenzene in common organic solvents is not widely available in peer-reviewed literature. Therefore, predictions must be based on the principle of "like dissolves like," informed by the molecule's structure.

Predicted Solubility

The molecule's aromatic and fluorinated nature suggests good solubility in a range of aprotic organic solvents. Protic solvents are generally unsuitable for preparing stock solutions due to the high reactivity of the isocyanate group.

Table 2: Predicted Solubility of 1-(Difluoromethoxy)-3-isocyanatobenzene

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can solvate the polar isocyanate group without reacting. They are the recommended choice for stock solutions and reaction media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The compound's overall polarity and aromatic character are compatible with these common organic solvents. |

| Aromatic | Toluene, Xylene | Moderate to High | The benzene ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low | The polarity of the isocyanate and difluoromethoxy groups is mismatched with the nonpolar nature of aliphatic hydrocarbons. |

| Protic | Water, Alcohols (Methanol, Ethanol) | Insoluble (Reacts) | Not recommended. The isocyanate group will rapidly react with the active hydrogen of protic solvents, leading to degradation.[2] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain reliable quantitative data, an experimental approach is essential. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[6][7]

Core Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

-

Preparation:

-

Ensure all glassware is scrupulously dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator.

-

Use only anhydrous grade solvents to minimize degradation of the isocyanate.

-

-

Sample Addition:

-

To a series of sealed vials, add a precisely weighed excess amount of 1-(difluoromethoxy)-3-isocyanatobenzene (e.g., 20-50 mg). The key is to ensure solid material remains undissolved at equilibrium.

-

Add a known volume (e.g., 2 mL) of the desired anhydrous solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment is advised to confirm the minimum time to equilibrium.[6]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

-

-

Analysis:

-

Immediately dilute the filtered supernatant with a suitable anhydrous solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve is required.

-

Caption: Diagram 1: Workflow for Solubility Determination.

Stability and Reactivity: A Guide to a Reactive Intermediate

The stability of 1-(difluoromethoxy)-3-isocyanatobenzene is fundamentally dictated by the electrophilic nature of the isocyanate carbon. It is highly susceptible to attack by nucleophiles, moisture, and elevated temperatures.

Reactivity with Nucleophiles

This is the most critical aspect of the compound's instability. The primary degradation pathways involve reactions with common laboratory reagents and atmospheric moisture.

-

Water (Hydrolysis): This is the most common degradation pathway. The isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield 3-(difluoromethoxy)aniline and carbon dioxide gas. The resulting amine can then react with another molecule of the isocyanate to form a disubstituted urea impurity. This reaction can cause pressure buildup in sealed containers.[8]

-

Alcohols: Reaction with alcohols (R-OH) yields stable urethane linkages. This is a synthetically useful reaction but an undesired degradation pathway if alcohols are present as impurities in solvents.

-

Amines: Reaction with primary or secondary amines (R-NH₂) is extremely rapid and exothermic, producing stable urea derivatives.

Caption: Diagram 2: Key Degradation Pathways.

Thermal Stability

Isocyanates can undergo thermal degradation. At elevated temperatures, 1-(difluoromethoxy)-3-isocyanatobenzene may self-polymerize, most commonly via cyclotrimerization to form a highly stable isocyanurate ring. While this creates a very stable product, it represents a loss of the desired reactive monomer. At very high temperatures (e.g., >150-180°C), further decomposition can occur, potentially releasing toxic fumes.[9] Heating should be done with caution and only when necessary for a reaction.[8]

pH Stability

The compound is unstable in aqueous media regardless of pH. Both acidic and basic conditions can catalyze the hydrolysis reaction described in section 3.1. Therefore, reactions involving this compound should be conducted under strictly anhydrous conditions.

Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and establish appropriate handling and storage conditions.

Core Principle: The compound is subjected to stress conditions (e.g., heat, humidity, acid, base, oxidation) and its purity is monitored over time.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of 1-(difluoromethoxy)-3-isocyanatobenzene in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (e.g., 1:1 v/v).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (e.g., 1:1 v/v).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (e.g., 1:1 v/v).

-

Thermal Degradation: Store a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).

-

Photostability: Expose a vial of the stock solution to a controlled light source (as per ICH Q1B guidelines).

-

Control: Keep a sealed vial of the stock solution protected from light at the recommended storage temperature (e.g., 4°C).

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

-

Sample Quenching & Analysis:

-

Immediately dilute the aliquot into the mobile phase to stop further degradation.

-

Analyze all samples by a stability-indicating HPLC method (a method capable of resolving the parent compound from all its degradation products). A diode-array detector (DAD) is useful for peak purity analysis. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradants.[9][10]

-

-

Data Interpretation:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Identify and quantify major degradation products.

-

Caption: Diagram 3: Workflow for Forced Degradation Study.

Recommended Handling and Storage

Given its high reactivity, strict adherence to proper handling and storage protocols is mandatory to preserve the integrity of 1-(difluoromethoxy)-3-isocyanatobenzene.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[8] Keep in a cool, dry, and well-ventilated area, ideally refrigerated at 2-8°C.

-

Handling:

-

Always handle in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or laminate), safety goggles, and a lab coat. Respiratory protection may be required if there is a risk of aerosol generation.[11]

-

Avoid all contact with moisture, water, alcohols, amines, and strong acids or bases.[12]

-

Use oven-dried glassware and anhydrous solvents for all experiments.

-

For weighing, dispense the material in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

-

-

Disposal: Unused material and empty containers should be decontaminated by reacting with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent) before disposal, in accordance with local regulations.

Conclusion

1-(Difluoromethoxy)-3-isocyanatobenzene is a valuable but challenging chemical intermediate. Its utility is directly linked to the high reactivity of the isocyanate group, which is also the source of its instability. Success in using this compound hinges on a disciplined approach founded on the principles outlined in this guide. Researchers must prioritize anhydrous conditions, select compatible aprotic solvents, and adhere to strict storage and handling protocols. By investing in the proper characterization of its solubility and stability within specific experimental systems, scientists can unlock the full potential of this versatile building block for innovation in drug discovery and materials science.

References

-

Streicher, R. P., et al. (2000). "Considerations in Isocyanate Method Development and Method Selection." ASTM Symposium on Isocyanates: Sampling, Analysis and Health Effects. ASTM International. [Link]

-

Health and Safety Executive (HSE). "Construction hazardous substances: Isocyanates." HSE.gov.uk. [Link]

-

Fent, K. W., et al. (2015). "A laboratory comparison of analytical methods used for isocyanates." Journal of Occupational and Environmental Hygiene. [Link]

-

Camargo, M. C. R., et al. (2023). "Prediction of polycyclic aromatic hydrocarbons solubility in different solvents." ResearchGate. [Link]

-

Galli, C., et al. (2024). "Isocyanate-based multicomponent reactions." RSC Advances. [Link]

-

University of Colorado Boulder. "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis." Ochem.colorado.edu. [Link]

-

Safe Work Australia. (2020). "Guide to handling isocyanates." Safe Work Australia. [Link]

-

PubChemLite. "1-(difluoromethoxy)-3-isocyanatobenzene." PubChem. [Link]

-

Karlsson, D. (2003). "Isocyanates and Amines - Sampling and Analytical Procedures." DiVA portal. [Link]

-

Wu, T., et al. (2020). "Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization." Chemical Science. [Link]

-

SafeWork NSW. "Isocyanates technical fact sheet." SafeWork NSW. [Link]

-

Safework Health. (2023). "Isocyanates Hazards and Safety Measures – Guide for Employers." Safework Health. [Link]

-

ISOPA. (2024). "Safe Use and Handling of Diisocyanates." ISOPA. [Link]

-

Hughes, C. E., et al. (2023). "Physics-Based Solubility Prediction for Organic Molecules." Chemical Reviews. [Link]

-

Galli, C., et al. (2024). "Isocyanate-based multicomponent reactions." ResearchGate. [Link]

-

Jouyban, A. (2012). "Experimental and Computational Methods Pertaining to Drug Solubility." InTech. [Link]

-

Ahmed, L., et al. (2023). "Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models." Journal of Cheminformatics. [Link]

-

PubChem. "1-Isocyanato-3-(trifluoromethoxy)benzene." PubChem. [Link]

-

Department for Environment Food & Rural Affairs. (2012). "Process Guidance Note 6/29(12) - Statutory Guidance for Di-isocyanate Processes." GOV.UK. [Link]

-

Safe Work Australia. (2020). "Health monitoring for isocyanates." Safe Work Australia. [Link]

-

Bisson, C., et al. (2007). "Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography A. [Link]

-

Persson, A. (2005). "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications. [Link]

-

Geng, H., et al. (2023). "Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics." MDPI. [Link]

-

Jouyban, A., et al. (2019). "Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures." ResearchGate. [Link]

-

D'Aponte, F., et al. (2022). "Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates." Polymers. [Link]

-

Lee, J., et al. (2019). "Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis." ResearchGate. [Link]

-

ICCVAM. (2003). "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay." National Institute of Environmental Health Sciences. [Link]

-

Covestro LLC. "Aliphatic Isocyanate Monomers - Health and Safety Information." Covestro Solution Center. [Link]

-

Corbett, E. (1965). "Safety aspects of handling isocyanates in urethane foam production." IChemE. [Link]

-

B. (2019). "Resins: Isocyanates, Part I: Fundamentals and Reactivity." PCI Magazine. [Link]

-

PubChem. "1,3-Difluorobenzene." PubChem. [Link]

-

Pharmacy Education. (2024). "Solubility Determination Methods Overview." YouTube. [Link]

-

US EPA. "Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD." EPA.gov. [Link]

-

PubChem. "(Difluoromethoxy)benzene." PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 5. PubChemLite - 1-(difluoromethoxy)-3-isocyanatobenzene (C8H5F2NO2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. hse.gov.uk [hse.gov.uk]

- 12. icheme.org [icheme.org]

Methodological & Application

Application Note & Protocol: Synthesis of N,N'-Disubstituted Ureas via N-Arylation with 1-(Difluoromethoxy)-3-isocyanatobenzene

Introduction: The Strategic Value of the Difluoromethoxy Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing drug candidates.[1] The difluoromethoxy group (-OCF₂H), in particular, has emerged as a highly valuable moiety for its ability to fine-tune physicochemical and pharmacokinetic properties.[1][2] Unlike the more electron-withdrawing trifluoromethoxy group, the -OCF₂H group offers a unique blend of moderate lipophilicity, metabolic stability, and the capacity to act as a hydrogen bond donor.[2][3] This profile makes it an effective bioisostere for hydroxyl, thiol, and methoxy groups, often leading to improved metabolic half-life by blocking common sites of oxidative metabolism.[2]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of 1-(difluoromethoxy)-3-isocyanatobenzene as a key reagent for N-arylation. The primary application is the synthesis of N-aryl ureas, a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[4][5] We will detail a robust, catalyst-free protocol, explain the underlying chemical principles, and provide insights for troubleshooting and optimization.

Scientific Rationale and Mechanism

The N-arylation reaction with 1-(difluoromethoxy)-3-isocyanatobenzene proceeds through a direct and highly efficient nucleophilic addition mechanism.[6] The isocyanate functional group (-N=C=O) features a highly electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.

Causality of the Reaction: The reaction is initiated by the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacking the central carbon of the isocyanate group. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen to the oxygen, yielding the stable N,N'-disubstituted urea product. This process is typically rapid, exothermic, and proceeds without the need for a transition metal catalyst, which is often required for other types of N-arylation reactions like Buchwald-Hartwig or Ullmann couplings.[6][7]

Caption: Reaction mechanism for urea formation.

Materials and Reagents

| Material/Reagent | Grade | Supplier Example | Notes |

| 1-(Difluoromethoxy)-3-isocyanatobenzene | ≥97% | BLD Pharm[8], SCBT[9] | Store under inert gas (N₂ or Ar) at 2-8°C. Highly reactive with moisture. |

| Amine (primary or secondary) | ≥98% | Various | Ensure dryness of the amine. |

| Anhydrous Dichloromethane (DCM) | DriSolv™ or equivalent | Various | Other aprotic solvents like THF or Acetonitrile can be used. |

| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv™ or equivalent | Various | Use if amine starting material has poor solubility in DCM. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For aqueous workup. |

| Brine (Saturated NaCl solution) | ACS Grade | Various | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying the organic layer. |

| Inert Gas (Nitrogen or Argon) | High Purity | Various | For maintaining an inert atmosphere. |

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of an amine with 1-(difluoromethoxy)-3-isocyanatobenzene on a 1.0 mmol scale. Adjustments may be necessary based on the specific amine used.

Caption: Step-by-step experimental workflow.

Step 1: Preparation and Reaction Setup

-

Rationale: Isocyanates readily react with water, which can lead to the formation of undesired symmetrical urea byproducts.[10] Therefore, maintaining anhydrous and inert conditions is critical for a clean reaction and high yield.

-

Procedure:

-

Take a round-bottom flask equipped with a magnetic stir bar and dry it thoroughly in an oven (120°C) for at least 2 hours. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

-

Add the amine (1.0 mmol, 1.0 eq.) to the flask.

-

Add anhydrous dichloromethane (DCM, 5 mL) via syringe. Stir until the amine is fully dissolved.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Step 2: Addition of 1-(Difluoromethoxy)-3-isocyanatobenzene

-

Rationale: The reaction between an amine and an isocyanate is often exothermic.[10] Slow, dropwise addition at 0°C helps to control the reaction rate and dissipate heat, preventing potential side reactions.

-

Procedure:

-

In a separate, dry vial, prepare a solution of 1-(difluoromethoxy)-3-isocyanatobenzene (1.05 mmol, 1.05 eq.) in anhydrous DCM (2 mL).

-

Using a syringe, add the isocyanate solution dropwise to the cooled, stirring amine solution over a period of 5-10 minutes.

-

Step 3: Reaction Monitoring

-

Rationale: Reaction times can vary depending on the nucleophilicity of the amine. Monitoring ensures the reaction is driven to completion without unnecessary heating or extended reaction times.

-

Procedure:

-

After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. Check for the disappearance of the limiting starting material (usually the amine).

-

Step 4: Workup and Isolation

-

Rationale: The workup procedure is designed to remove any unreacted starting materials, salts, and solvent to isolate the crude product.

-

Procedure:

-

Once the reaction is complete, quench by adding deionized water (10 mL).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL).

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Step 5: Purification

-

Rationale: The purity of the final compound is critical for subsequent biological testing or further synthetic steps. The choice of purification method depends on the physical properties of the product.

-

Procedure:

-

Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, DCM/petroleum ether) is often the most efficient purification method.

-

Column Chromatography: If the product is an oil or if crystallization is ineffective, purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Troubleshooting and Key Considerations

| Issue | Potential Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or warm gently (e.g., to 40°C). Confirm amine reactivity. |

| Wet reagents or solvents. | Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh, high-purity reagents. | |

| Formation of Symmetrical Urea Byproduct | Presence of moisture in the reaction. | Rigorously follow anhydrous procedures. Purge all glassware with inert gas. Use high-quality anhydrous solvents. |

| Use of >1.1 eq. of isocyanate. | Use a slight excess (1.05 eq.) of isocyanate, but avoid large excesses. | |

| Difficult Purification | Product and starting material have similar Rf values. | Optimize chromatography conditions (try different solvent systems). If possible, use an excess of the more easily removed starting material. |

Safety Precautions

-

1-(Difluoromethoxy)-3-isocyanatobenzene: This compound is classified as hazardous.[8] It is toxic upon inhalation and ingestion and can cause skin and eye irritation. Crucially, isocyanates are potent respiratory sensitizers, and repeated exposure can lead to asthma-like symptoms.

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors.

References

-

ResearchGate. N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system | Request PDF. [Link]

-

ResearchGate. N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System | Request PDF. [Link]

-

Royal Society of Chemistry. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. [Link]

-

Nature. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]

-

Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

-

National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]

-

Massachusetts Institute of Technology. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

-

ResearchGate. A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF. [Link]

-

National Center for Biotechnology Information. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]

-

ResearchGate. Urea formation via reaction of an isocyanate with an amine. [Link]

-

National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. [Link]

-

MDPI. Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. [Link]

-

Semantic Scholar. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

American Chemical Society. A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Poly. [Link]

-

American Chemical Society. One-Pot Synthesis of Ureas from Boc-Protected Amines. [Link]

-

MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

-

National Center for Biotechnology Information. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene. [Link]

-

National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed. [Link]

-

National Center for Biotechnology Information. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO - PubChem. [Link]

-

National Center for Biotechnology Information. 2-(Difluoromethoxy)-1-isocyanato-3-methylbenzene | C9H7F2NO2 - PubChem. [Link]

-

PubChem. 1-(difluoromethoxy)-3-isocyanatobenzene (C8H5F2NO2). [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 8. 39139-35-0|1-(Difluoromethoxy)-3-isocyanatobenzene|BLD Pharm [bldpharm.com]

- 9. 1-(difluoromethoxy)-3-isocyanatobenzene | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Catalytic Strategies for 1-(Difluoromethoxy)-3-isocyanatobenzene

This Application Note provides a comprehensive technical guide for researchers utilizing 1-(Difluoromethoxy)-3-isocyanatobenzene (CAS: 39139-35-0) in synthetic workflows.[1] It synthesizes established isocyanate chemistry with specific considerations for the difluoromethoxy (-OCHF

Introduction & Compound Profile

1-(Difluoromethoxy)-3-isocyanatobenzene is a specialized aryl isocyanate building block used primarily in the synthesis of ureas and carbamates for medicinal chemistry (e.g., dopamine receptor antagonists, kinase inhibitors).[1]

The presence of the difluoromethoxy group (-OCHF

-

Electronic Effect: The -OCHF

group is an Electron-Withdrawing Group (EWG) via induction ( -

Lipophilicity: The fluorine motif enhances lipophilicity (

), improving membrane permeability in downstream drug candidates but also requiring careful solvent selection (e.g., DCM, THF, or Toluene) to ensure solubility. -

Reactivity Implication: Due to enhanced electrophilicity, this isocyanate is highly reactive .[2] It requires strict moisture control to prevent hydrolysis to the aniline and subsequent self-polymerization into symmetrical ureas.

Key Physical Properties (Representative)

| Property | Value | Note |

| Molecular Weight | 185.13 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~85°C (at reduced pressure) | Estimate based on analogues |

| Reactivity | High | Moisture sensitive (Store under N |

Mechanistic Insight & Catalyst Selection

The choice of catalyst depends heavily on the nucleophile (Alcohol vs. Amine) and the desired reaction rate.

The Mechanistic Pathways

Isocyanate reactions generally proceed via nucleophilic addition across the C=N bond.

-

Pathway A (Base Catalysis - Tertiary Amines): The amine (e.g., TEA, DABCO) activates the nucleophile (alcohol) by increasing its basicity, or in some cases, activates the isocyanate by forming a transient zwitterionic complex.

-

Pathway B (Lewis Acid Catalysis - Organometallics): The metal center (e.g., Sn, Zr, Bi) coordinates with the isocyanate oxygen and the alcohol oxygen, bringing them into proximity and lowering the activation energy for proton transfer.

Catalyst Decision Matrix

Because 1-(Difluoromethoxy)-3-isocyanatobenzene is electron-deficient, it reacts rapidly.[1] Over-catalysis can lead to exotherms and side products.[2]

| Nucleophile | Recommended Catalyst | Rationale |

| Primary Amines | None (or mild Pyridine) | Reaction is extremely fast.[1] Catalyst often unnecessary and causes exotherms.[2] |

| Secondary Amines | None or DABCO (0.1 mol%) | Steric hindrance may require mild activation.[1][2] |

| Primary Alcohols | DBTDL (0.01–0.05 mol%) | Standard organotin provides controlled, quantitative conversion.[1][2] |

| Secondary Alcohols | DBTDL or Bi(OTf) | Slower kinetics require strong Lewis acid activation.[1][2] |

| Green/Pharma | Zr(acac) | Avoids toxic tin residues; compliant with Class 1 metal limits.[1][2] |

Visualizing the Mechanism

The following diagram illustrates the competing mechanisms and the critical role of the catalyst in coordinating the transition state.

Caption: Dual mechanistic pathways for isocyanate activation. Pathway B (Metal) is preferred for alcohols due to higher selectivity.[1]

Experimental Protocols

Protocol A: Synthesis of Carbamates (Reaction with Alcohols)

Objective: Coupling with a secondary alcohol to form a carbamate linker.[1][2] Reagents:

-

Substrate: 1-(Difluoromethoxy)-3-isocyanatobenzene (1.0 equiv)[1]

-

Nucleophile: Alcohol (1.1 equiv)[1]

-

Catalyst: Dibutyltin dilaurate (DBTDL , CAS: 77-58-7)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (N

). -

Solvation: Dissolve the Alcohol (1.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Catalyst Addition: Add DBTDL (0.01–0.05 equiv / 1–5 mol%).[1][2] Note: For highly hindered alcohols, increase to 5 mol%.[2]

-

Substrate Addition: Add 1-(Difluoromethoxy)-3-isocyanatobenzene (1.0 equiv) dropwise via syringe over 5 minutes.

-

Why? The dropwise addition prevents a localized high concentration of isocyanate, reducing the risk of dimerization.[2]

-

-

Reaction: Stir at room temperature (25°C) for 2–4 hours.

-

Quench: Once complete, quench with a small amount of Methanol (to scavenge residual isocyanate) or water.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Protocol B: Synthesis of Ureas (Reaction with Amines)

Objective: Coupling with a primary amine.[1][2] Reagents:

-

Substrate: 1-(Difluoromethoxy)-3-isocyanatobenzene (1.0 equiv)[1]

-

Nucleophile: Amine (1.0–1.1 equiv)[1]

-

Catalyst: None (Self-catalyzed).

Step-by-Step Methodology:

-

Preparation: Ensure all glassware is dry. Maintain N

atmosphere. -

Solvation: Dissolve the Amine in anhydrous THF (0.1 M). Cool to 0°C (Ice bath).

-

Addition: Add 1-(Difluoromethoxy)-3-isocyanatobenzene (1.0 equiv) slowly.

-

Reaction: Allow to warm to room temperature over 1 hour.

-

Workup: The urea product often precipitates out of non-polar solvents (like DCM/Hexane).[1][2] Filter the solid and wash with cold Hexane.[2]

Protocol C: "Green" Catalysis (Non-Tin Alternative)

Context: For pharmaceutical intermediates where Tin (Sn) contamination is strictly regulated (ICH Q3D guidelines).[1]

Catalyst: Zirconium(IV) acetylacetonate (Zr(acac)

Modifications to Protocol A:

-

Replace DBTDL with Zr(acac)

(1–2 mol%).[1] -

Temperature: These catalysts often require slightly elevated temperatures (40–60°C) to match the activity of Tin at room temperature.

-

Selectivity: Zirconium catalysts show higher selectivity for primary alcohols over water, making them robust if ultra-dry conditions are difficult to maintain.[2]

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Bubbling / Gas Evolution | Reaction with moisture (H | Ensure solvents are anhydrous (Karl Fischer < 50 ppm).[1][2] Increase N |

| White Precipitate | Formation of symmetric urea (Aniline byproduct reacting with Isocyanate).[1][2] | Strict moisture control.[1][2] Filter precipitate before purification.[2] |

| Incomplete Conversion | Catalyst deactivation or steric hindrance.[1][2] | Increase catalyst loading to 5 mol%. Switch to reflux in Toluene (110°C).[1][2] |

| Gelation | Cross-linking or polymerization.[1][2] | Concentration too high. Dilute reaction to 0.05 M. |

Validation Checkpoint: FTIR Analysis

A self-validating protocol relies on real-time monitoring.[1][2] The isocyanate stretch is distinct and diagnostic.[2]

-

Start: Strong peak at ~2270 cm

(-N=C=O).[1] -

End: Disappearance of 2270 cm

peak; appearance of Carbonyl stretch (~1700–1720 cm

References

-

Isocyanate Reactivity & Electronic Effects

-

Organotin Catalysis (DBTDL)

-

Green Catalysis (Zirconium/Bismuth)

-

Compound Data

-

Fluorine in Medicinal Chemistry

Sources

- 1. PubChemLite - 1-(difluoromethoxy)-3-isocyanatobenzene (C8H5F2NO2) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ohans.com [ohans.com]

- 4. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]

- 5. 1-Isocyanato-3-(trifluoromethoxy)benzene | C8H4F3NO2 | CID 20067555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Scale-up synthesis considerations for 1-(Difluoromethoxy)-3-isocyanatobenzene derivatives

Executive Summary & Strategic Rationale

This guide details the process development considerations for the scale-up synthesis of 1-(Difluoromethoxy)-3-isocyanatobenzene , a critical building block for urea- and carbamate-based agrochemicals and pharmaceuticals.

The difluoromethoxy (

Retrosynthetic Strategy

For scale-up (100g to 5kg), the most robust route avoids the direct handling of gaseous phosgene (unless a dedicated loop exists) and ozone-depleting chlorodifluoromethane (Freon-22).

-

Step 1:

-Difluoromethylation of 3-nitrophenol using sodium chlorodifluoroacetate (solid difluorocarbene source). -

Step 2: Hydrogenation of the nitro group to the aniline.

-

Step 3: Isocyanate formation using Triphosgene (Bis(trichloromethyl) carbonate) in a high-temperature elimination protocol.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Moisture Content | Water hydrolyzes isocyanates to amines, which immediately react with remaining isocyanate to form symmetric urea impurities (insoluble solids). | |

| Stoichiometry (Triphosgene) | Triphosgene provides 3 equivalents of phosgene. Slight excess ensures complete conversion; large excess complicates workup. | |

| Reaction Temperature (Step 3) | High temperature is required to drive off the HCl by-product, shifting the equilibrium toward the isocyanate. | |

| Scrubber Efficiency | The process generates HCl and potential phosgene traces. A caustic scrubber is mandatory. |

Module 1: Precursor Synthesis (Brief Overview)

While the focus of this note is the isocyanate derivative, the quality of the starting material, 3-(difluoromethoxy)aniline , is critical.

Protocol Summary (Difluoromethylation):

-

Reagents: 3-Nitrophenol (1.0 eq), Sodium Chlorodifluoroacetate (

, 2.5 eq), -

Mechanism: Thermal decarboxylation of the acetate generates difluorocarbene (

) in situ, which inserts into the phenoxide O-H bond. -

Scale-up Note: This reaction releases

. Gas evolution rates must be modeled to prevent vessel over-pressurization. -

Reduction: Standard catalytic hydrogenation (

, Pd/C) yields the aniline. Caution: Ensure complete removal of Pd catalyst; heavy metals can decompose isocyanates.

Module 2: Isocyanate Formation Protocol

Methodology: Triphosgene-mediated phosgenation (High-Temperature/HCl Boil-off Method). Scale: Pilot (1.0 mol / ~160g output).

Reagents & Equipment[1][2][3][4][5][6]

-

Reactor: 2L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and temperature probe.

-

Scrubber: Connected to the condenser outlet. Trap 1: Empty (suck-back protection). Trap 2: 20% NaOH solution.

-

Materials:

-

3-(Difluoromethoxy)aniline: 159.1 g (1.0 mol)

-

Triphosgene: 103.8 g (0.35 mol)

-

Toluene (Anhydrous): 1.2 L

-

Activated Carbon (optional for purification)

-

Step-by-Step Procedure

-

System Preparation: Dry the reactor thoroughly. Purge with

for 30 minutes. Ensure the scrubber pump is active. -

Solvent Charge: Charge 800 mL of anhydrous Toluene.

-

Triphosgene Dissolution: Add Triphosgene (103.8 g) to the toluene. Stir at

until fully dissolved.-

Safety: Triphosgene is a solid but generates phosgene upon heating or contact with nucleophiles. Handle in a fume hood with full PPE.

-

-

Amine Addition (The Critical Exotherm):

-

Dissolve the aniline (159.1 g) in 400 mL Toluene.

-

Add the amine solution dropwise to the reactor over 45–60 minutes.

-

Observation: A thick white precipitate (amine hydrochloride salt) will form immediately. The exotherm is manageable at this rate.

-

-

Reaction (HCl Elimination):

-

Slowly ramp the temperature to reflux (

) over 1 hour. -